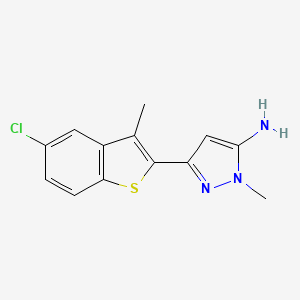![molecular formula C17H21Cl2N3O3 B2889881 Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate CAS No. 303151-73-7](/img/structure/B2889881.png)
Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate: is a compound that can be structurally related to quinoline derivatives, which are known for their potential in anticancer treatments. Quinoline derivatives have been studied for their ability to inhibit cancer cell growth and proliferation. They act on various cellular targets and can be designed to improve lipophilicity and permeability, which are crucial for drug delivery to cancer cells .
Antitubercular Properties
Compounds with a structure similar to the one have shown promise in the treatment of tuberculosis. These molecules can target mycobacterial cells and inhibit their growth. The structural features of such compounds allow them to interact with bacterial enzymes, disrupting their function and leading to the death of the pathogen .
Antifungal Applications
The chemical structure of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate suggests that it may possess antifungal properties. Derivatives of this compound can be synthesized to target fungal cells selectively, providing a potential pathway for the development of new antifungal agents .
Antiviral Potential
Research into quinoline derivatives has indicated their potential use as antiviral agents. These compounds can be engineered to interfere with viral replication processes. By modifying the chemical structure, researchers aim to enhance the compound’s ability to prevent viruses from multiplying within host cells .
Enzyme Inhibition
The compound may serve as an inhibitor for various important enzymes. Enzyme targets such as EGFR/FAK kinase and Human Ecto-5′-nucleotidase are crucial for several biological processes, and their inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated .
Functional Material Chemistry
Beyond pharmacological activity, compounds containing a diarylquinoline substructure, which is structurally related to Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate , have found applications in functional material chemistry. They can be used in the development of materials with specific properties for industrial applications .
Propriétés
IUPAC Name |
methyl (E)-2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O3/c1-20(2)11-13(17(24)25-3)16(23)22-8-6-21(7-9-22)12-4-5-14(18)15(19)10-12/h4-5,10-11H,6-9H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZXIDLFFOOSA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)
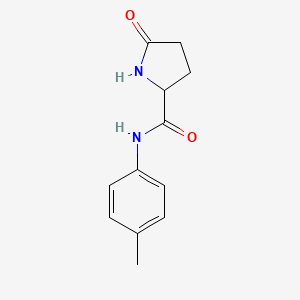
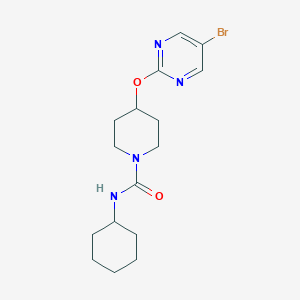
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
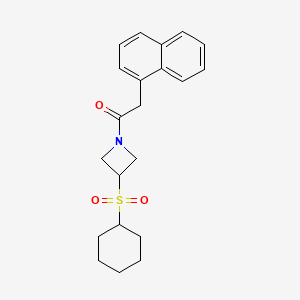
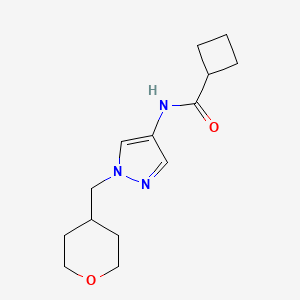
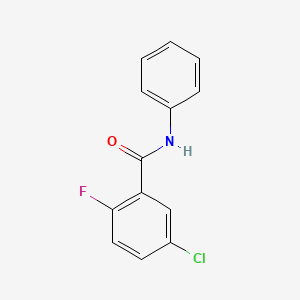

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)
![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)
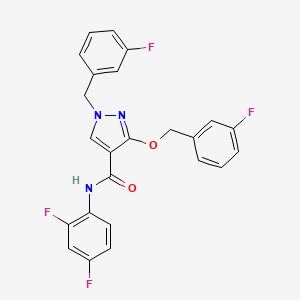
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)
